CEP-9722 is a small-molecule prodrug of CEP-8983, a novel 4-methoxy-carbazole inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration and conversion from CEP-9722, CEP-8983 selectively binds to PARP 1 and 2, preventing repair of damaged DNA via base excision repair (BER). This agent enhances the accumulation of DNA strand breaks and promotes genomic instability and apoptosis. CEP-8983 may potentiate the cytotoxicity of DNA-damaging agents and reverse tumor cell chemo- and radioresistance.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BTB-1 is a reversible inhibitor of the kinesin-8 family motor protein Kif18A (IC50 = 1.69 μM). It is selective for Kif18A over a panel of seven kinesins at 100 μM. BTB-1 (100 μM) inhibits Kif18A-dependent microtubule motility in a microtubule gliding assay. It induces mitotic accumulation of HeLa cells in a dose-dependent manner. BTB-1 is a novel small molecule inhibitor of the mitotic motor protein Kif18A, which was identified by Catarinella et al. during a highthroughput screen against Kif18AÂ’s MT-stimulated ATPase activity, with an IC50 of 1.7–1.9 M. It is selective within the kinesin subgroup of Kif4, Eg5, MKLP-1, MKLP-2, MPP1, CENP-E and MCAK, and during in vitro motility assays Kif18AÂ’s MT gliding ability was blocked by the addition of BTB-1 in a reversible manner. BTB-1 was found to be ATP competitive and MT uncompetitive, only inhibiting the ATPase activity of the MT-bound motor protein. BTB-1 could serve as a valuable tool in disentangling the nature of Kif18AÂ’s double functionality within mitosis and assessing for potential therapeutic utilities.
Litronesib is an inhibitor of the kinesin-related motor protein Eg5 with potential antineoplastic activity. Litronesib selectively inhibits the activity of Eg5, which may result in mitotic disruption, apoptosis and consequently cell death in tumor cells that are actively dividing. The ATP-dependent Eg5 kinesin-related motor protein (also known as KIF11 or kinesin spindle protein-5) is a plus-end directed kinesin motor protein that plays an essential role during mitosis, particularly in the regulation of spindle dynamics, including assembly and maintenance. Litronesib has been used in trials studying the treatment of Solid Tumors, Ovarian Cancer, Gastric Cancer, Prostate Cancer, and Acute Leukaemia, among others.
ARRY-520 is a potent inhibitor of the kinesin spindle protein Eg5 (IC50 = 6 nM). It is selective for Eg5 over a panel of 8 kinesins (IC50s = >100 μM) and a panel of 224 kinases at a concentration of 10 μM. ARRY-520 induces time-and dose-dependent cell death in HL-60, Jurkat, OCI-AML3, U937, and MOLM-13 leukemic cells. Downregulation of Eg5 expression sensitizes HL-60 cells to ARRY-520 (IC50s = 11.3 and 2 nM for wild-type and Eg5 knockdown HL-60 cells, respectively). ARRY-520 induces cell cycle arrest at the G2/M phase in a p53- and XIAP-independent manner in OCI-AML3 cells. It also inhibits blast colony formation of bone marrow samples derived from human acute myeloid leukemia (AML) patients. In vivo, ARRY-520 (20 mg/kg per day) completely eliminates tumors in the RPMI-8226 multiple myeloma and HL-60 and MV4-11 AML mouse xenograft models. Filanesib, also known as ARRY-520, is a synthetic, small molecule targeting the kinesin spindle protein (KSP) with potential antineoplastic activity. KSP inhibitor ARRY-520 specifically inhibits KSP (kinesin-5 or Eg5), resulting in activation of the spindle assembly checkpoint, induction of cell cycle arrest during the mitotic phase, and consequently cell death in tumor cells that are actively dividing. Because KSP is not involved in postmitotic processes, such as neuronal transport, this agent does not cause the peripheral neuropathy that is often associated with tubulin-targeting agents. KSP is an ATP-dependent microtubule motor protein that is essential for the formation of bipolar spindles and the proper segregation of sister chromatids during mitosis.
Potent, cell-permeant inhibitor of mitosis Monastrol is a kinesin Eg5 inhibitor. Induction of apoptosis by monastrol is independent of the spindle checkpoint. Monastrol binds to the KSP-ADP complex, forming a KSP-ADP- monastrol ternary complex, which cannot bind to microtubules productively and cannot undergo further ATP-driven conformational changes.
UA62784 is a centromere protein E (CENP-E) inhibitor. UA62784 is a specific inhibitor of centromere protein E (CENPE) kinesin-like protein; mitotic inhibitor. CENP-E is a kinesin-like motor protein that localizes to the kinetochore during mitosis and is essential for bipolar spindle formation. UA62784 is a novel specific inhibitor of CENP-E, which likely binds within the motor domain of CENP-E. UA62784 causes reversible cell cycle arrest in mitosis before metaphase, which leads to apoptosis. The compound is not interacting with microtubules directly.
SB-743921 is a potent inhibitor of the kinesin spindle protein Eg5 (Ki = 0.5 nM for microtubule-stimulated ATPase activity). It inhibits the growth of HCT116 colon, LNCaP and PC3 prostate, K562 leukemia, BxPC-3 pancreas, and NCI-H1299 lung cancer cell lines in vitro (GI50s = 25, 22, 48, 50, 80, and 82 nM, respectively). In vivo, SB-743921 induces complete tumor regression in a COLO 205 mouse xenograft model and partial regression in MCF-7, SK-MES, H69, and OVCAR-3 mouse xenograft models. SB-743921 (2.5-10 mg/kg) also reduces tumor volume in a dose-dependent manner in a diffuse large B cell lymphoma (DLBCL) mouse xenograft model. SB-743921 is a synthetic small molecule with potential antineoplastic properties. SB-743921 selectively inhibits kinesin spindle protein (KSP), an important protein involved in the early stages of mitosis that is expressed in proliferating cells. Inhibition of KSP results in inhibition of mitotic spindle assembly and interrupts cell division, thereby causing cell cycle arrest and induction of apoptosis.
2-methoxy Estradiol (2-ME2) is a natural metabolite formed by CYP450-mediated hydroxylation followed by catechol-O-methyltransferase (COMT) methylation of estradiol. Administration of 2-hydroxy estradiol (2-HE2) to rats results in formation and clearance of 2-ME2 with t½ values of 7.9 and 24.9 minutes, respectively. 2-ME2 exhibits no affinity for estrogen receptors. 2-ME2 has achieved considerable attention as an anti-cancer agent acting as an angiogenesis inhibitor via the HIF-1α pathway. The levels of COMT and 2-ME2 are significantly lower in women with severe pre-eclampsia. Apoptotic, antiproliferative and antiangiogenic agent, in vitro and in vivo; acts via an estrogen receptor-independent mechanism. Induces p53-induced apoptosis via two pathways: activation of p38 and NF-κB; and activation of JNK and AP-1 leading to Bcl-2 phosphorylation. Also upregulates death receptor 5 and binds to tubulin, inhibiting its assembly. 2-Methoxyestradiol is an orally bioavailable estradiol metabolite with potential antineoplastic activity. 2-Methoxyestradiol inhibits angiogenesis by reducing endothelial cell proliferation and inducing endothelial cell apoptosis. This agent also inhibits tumor cell growth by binding to tubulin, resulting in antimitotic activity, and by inducing caspase activation, resulting in cell cycle arrest in the G2 phase, DNA fragmentation, and apoptosis. (NCI04) 2-Methoxyestradiol-17beta, also known as panzem, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. Thus, 2-methoxyestradiol-17beta is considered to be a steroid lipid molecule. 2-Methoxyestradiol-17beta exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 2-Methoxyestradiol-17beta has been found in human adipose tissue, hepatic tissue and prostate tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2-methoxyestradiol-17beta is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Methoxyestradiol-17beta participates in a number of enzymatic reactions. In particular, 2-methoxyestradiol-17beta can be biosynthesized from 17beta-estradiol. 2-Methoxyestradiol-17beta can also be converted into 2-methoxy-17beta-estradiol 3-O-(beta-D-glucuronide). 2-Methoxyestradiol (2ME2) is a drug that prevents the formation of new blood vessels that tumors need in order to grow (angiogenesis). It has undergone Phase 1 clinical trials against breast cancers and preclinical studies suggest that 2ME2 could also be effective against inflammatory diseases such as rheumatoid arthritis.